
2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one
Overview
Description
2-(Thiophen-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core with a thiophene ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the quinazolinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
One of the significant applications of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one derivatives is their antiviral properties. Research has indicated that these compounds can inhibit viruses that enter cells via endocytosis, specifically targeting filoviruses like Ebolavirus. The mechanism involves disrupting the entry process of the virus into host cells, which is crucial for establishing infections. Studies have demonstrated that these derivatives exhibit strong inhibition of the intracellular routing of filoviruses, thereby reducing their infectivity .
2. Anticancer Properties
In addition to antiviral activity, this compound derivatives have shown promise as anticancer agents. Recent studies have highlighted their effectiveness in inhibiting tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival. For instance, compounds derived from this structure have been reported to block key pathways involved in tumor growth and induce apoptotic cell death in various cancer cell lines .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Efficacy Against Ebolavirus
A series of experiments were conducted to evaluate the efficacy of this compound derivatives against Ebolavirus. The study focused on the compound's ability to inhibit viral entry into host cells. Results indicated a significant reduction in viral load in treated cell cultures compared to controls, demonstrating its potential as a therapeutic agent against severe viral infections .
Case Study 2: Anticancer Activity in Cell Lines
Another study investigated the anticancer properties of this compound derivatives on various cancer cell lines. The compounds exhibited robust antitumor activity by effectively blocking key signaling pathways involved in cancer progression. The findings suggest that these derivatives could serve as a basis for developing new cancer therapies targeting specific molecular pathways .
Mechanism of Action
The biological activity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases. The compound may also induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)quinazolin-4(3H)-one: Similar structure but with the thiophene ring attached at the 3-position.
4-Aminoquinazoline: Lacks the thiophene ring but shares the quinazoline core.
2-Phenylquinazolin-4(3H)-one: Features a phenyl ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl)quinazolin-4(3H)-one is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially increase its biological activity compared to similar compounds .
Biological Activity
The compound 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is part of a broader class of quinazolinone derivatives known for their diverse biological activities. This article focuses on its biological activity, particularly in the context of cancer treatment, antimicrobial properties, and its mechanism of action.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving thiophene derivatives and quinazolinone frameworks. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with appropriate amines or hydrazines under controlled conditions to yield the desired compound.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinone, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro tests have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung), AGS (gastric), and Caco-2 (colon) with varying degrees of efficacy. For instance, one study reported a GI50 value for a related compound at approximately 1.20 µM compared to Doxorubicin (GI50 = 1.10 µM), indicating comparable potency .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
- Bacterial Inhibition :
Case Studies
Several case studies have highlighted the effectiveness of this compound in both anticancer and antimicrobial applications:
-
Case Study on Anticancer Activity :
- A study involving the testing of a series of quinazolinone derivatives showed that compounds with thiophene substitutions significantly inhibited cell growth in multiple cancer lines. The most potent compound demonstrated an IC50 value against EGFR and BRAF V600E mutations at 0.11 µM and 0.65 µM respectively .
- Case Study on Antimicrobial Efficacy :
Table 1: Biological Activity Summary
Q & A
Q. Basic: What are the established synthetic routes for preparing 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is the reaction of isatoic anhydride with thiophene-2-carbaldehyde and amines. For example:
- Step 1: React isatoic anhydride with thiophene-2-carbaldehyde in the presence of a catalyst (e.g., anhydrous ZnCl₂) to form a Schiff base intermediate.
- Step 2: Cyclize the intermediate under reflux conditions (e.g., 150–170°C) to yield the quinazolinone core .
- Alternative Route: Use activated carbon as a catalyst for nitration or substitution reactions to introduce functional groups at specific positions .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield | Key Reference |
---|---|---|---|
Cyclocondensation | Thiophene-2-carbaldehyde, ZnCl₂ | 60–75% | |
Nitration with Catalyst | Activated carbon, HNO₃ | 50–65% | |
One-pot reflux | Isatoic anhydride, p-TsOH | 70–85% |
Q. Basic: What spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
Key techniques include:
- X-ray Crystallography: Resolves crystal packing and bond angles. For example, triclinic systems (space group P1) with unit cell parameters a = 7.13–7.24 Å, b = 8.15–9.13 Å, and c = 14.46–16.67 Å are common .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~690 cm⁻¹).
- NMR: ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and dihydroquinazolinone CH₂ groups (δ 3.5–4.2 ppm).
Table 2: Representative XRD Parameters
Compound Derivative | Space Group | a (Å) | b (Å) | c (Å) | Reference |
---|---|---|---|---|---|
Dichlorophenyl derivative | P1 | 7.131 | 8.154 | 16.671 | |
Fluorophenyl derivative | P1 | 7.236 | 9.134 | 14.464 |
Q. Advanced: How can computational chemistry predict electronic properties?
Methodological Answer:
Density-functional theory (DFT) calculations model electron density and frontier orbitals:
- HOMO-LUMO Analysis: Predicts reactivity (e.g., HOMO localized on thiophene, LUMO on quinazolinone).
- Correlation Energy: Use the Colle-Salvetti formula to calculate correlation energy as a functional of electron density .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvation.
Challenge: Discrepancies between DFT-predicted and experimental dipole moments may arise due to crystal packing effects .
Q. Advanced: How to optimize low yields in the cyclization step?
Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening: Activated carbon improves nitration efficiency by adsorbing impurities .
- Temperature Control: Gradual heating (e.g., 150°C → 170°C) minimizes decomposition .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, enhancing yield by 10–15% .
Data Contradiction Note: Some studies report higher yields with ZnCl₂, while others favor p-TsOH. This may reflect solvent polarity differences (e.g., DMF vs. ethanol) .
Q. Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions:
- Substituent Effects: Methoxy groups enhance solubility but reduce antimicrobial activity compared to nitro groups .
- Assay Protocols: Varying MIC values may reflect differences in bacterial strains (e.g., S. aureus vs. E. coli) .
Table 3: Biological Activity Comparison
Derivative | Activity (IC₅₀, μM) | Key Modification | Reference |
---|---|---|---|
Nitro-substituted | 12.4 (Anticancer) | Electron-withdrawing | |
Methoxy-substituted | 45.6 (Antimicrobial) | Electron-donating |
Q. Advanced: What crystallographic challenges arise with this compound?
Methodological Answer:
- Disorder in Thiophene Rings: Resolved using SHELXL refinement with restraints on bond distances .
- Twinned Crystals: Employ twin law matrices (e.g., BASF parameter 0.25) during data integration .
Note: High-resolution data (e.g., <1.0 Å) improves accuracy but requires synchrotron sources .
Properties
IUPAC Name |
2-thiophen-2-yl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNZCGMBNAQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300273 | |
Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26059-85-8 | |
Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26059-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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